molecular formula C15H18N4O3 B506354 N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE

Cat. No.: B506354
M. Wt: 302.33g/mol
InChI Key: SADKTHVMZAXTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and a benzamide moiety with a nitro group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrazole ring through alkylation reactions using alkyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 2-methyl-3-nitrobenzoic acid with appropriate amines under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the substituted pyrazole with the benzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Amines: Reduction of the nitro group forms corresponding amines.

    Hydroxylamines: Partial reduction of the nitro group forms hydroxylamines.

    Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.

Scientific Research Applications

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE
  • N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE
  • N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE

Uniqueness

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H18N4O3/c1-4-18-11(3)12(9-17-18)8-16-15(20)13-6-5-7-14(10(13)2)19(21)22/h5-7,9H,4,8H2,1-3H3,(H,16,20)

InChI Key

SADKTHVMZAXTBU-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C

Origin of Product

United States

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